Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate
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Overview
Description
Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate: is an organic compound with a complex structure that includes a benzoate ester, a sulfonyl group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the sulfonyl group and the methylamino substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield amines.
Scientific Research Applications
Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-(methylamino)benzoate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
methyl 4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12-10(13)7-18(15,16)9-5-3-8(4-6-9)11(14)17-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFPUDHTSNCQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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